molecular formula C15H19Cl2N3O2 B087278 Tryptophan mustard CAS No. 153-88-8

Tryptophan mustard

Cat. No. B087278
CAS RN: 153-88-8
M. Wt: 344.2 g/mol
InChI Key: DGRNTPAKIUYGJI-UHFFFAOYSA-N
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Description

Tryptophan mustard is a chemical compound that belongs to the class of nitrogen mustard compounds. It is a derivative of tryptophan, an essential amino acid found in various food sources. Tryptophan mustard is a potent alkylating agent that has been extensively studied for its potential use in cancer treatment.

Scientific Research Applications

Tryptophan mustard has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia. Tryptophan mustard works by inhibiting the growth and proliferation of cancer cells, leading to their death. It has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

Mechanism Of Action

Tryptophan mustard works by alkylating DNA and RNA molecules, leading to the disruption of their structure and function. This results in the inhibition of DNA replication and transcription, leading to the death of cancer cells. Tryptophan mustard also induces apoptosis, a process by which cells undergo programmed cell death.

Biochemical And Physiological Effects

Tryptophan mustard has several biochemical and physiological effects. It has been shown to induce DNA damage, leading to the activation of DNA repair pathways. It also induces oxidative stress, leading to the production of reactive oxygen species (ROS). Tryptophan mustard has been shown to affect various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.

Advantages And Limitations For Lab Experiments

Tryptophan mustard has several advantages for lab experiments. It is a potent alkylating agent that can be used to induce DNA damage in vitro. It is also relatively stable, making it easy to handle and store. However, tryptophan mustard has several limitations. It is highly toxic and can be hazardous to handle. It also has a short half-life, making it difficult to use in vivo.

Future Directions

There are several future directions for the study of tryptophan mustard. One area of research is the development of new tryptophan mustard derivatives that are more potent and less toxic. Another area of research is the use of tryptophan mustard in combination with other chemotherapeutic agents to enhance its efficacy. The development of new drug delivery systems for tryptophan mustard is also an area of active research. Finally, the use of tryptophan mustard in the treatment of autoimmune diseases is an area of research that holds great promise.
Conclusion:
Tryptophan mustard is a potent alkylating agent that has been extensively studied for its potential use in cancer treatment. It works by inhibiting the growth and proliferation of cancer cells, leading to their death. Tryptophan mustard has several advantages for lab experiments, but it also has several limitations. There are several future directions for the study of tryptophan mustard, including the development of new derivatives and drug delivery systems and its use in the treatment of autoimmune diseases.

Synthesis Methods

Tryptophan mustard can be synthesized using various methods. One of the most common methods involves the reaction of tryptophan with nitrogen mustard, which results in the formation of tryptophan mustard. The reaction is carried out in a suitable solvent, and the product is purified using various techniques such as column chromatography, recrystallization, and distillation.

properties

CAS RN

153-88-8

Product Name

Tryptophan mustard

Molecular Formula

C15H19Cl2N3O2

Molecular Weight

344.2 g/mol

IUPAC Name

2-amino-3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C15H19Cl2N3O2/c16-3-5-20(6-4-17)11-1-2-14-12(8-11)10(9-19-14)7-13(18)15(21)22/h1-2,8-9,13,19H,3-7,18H2,(H,21,22)

InChI Key

DGRNTPAKIUYGJI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(C(=O)O)N

Other CAS RN

153-88-8

synonyms

DL-Tryptophan mustard

Origin of Product

United States

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